Adrafinil

Catalog No.
S517311
CAS No.
63547-13-7
M.F
C15H15NO3S
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adrafinil

CAS Number

63547-13-7

Product Name

Adrafinil

IUPAC Name

2-benzhydrylsulfinyl-N-hydroxyacetamide

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)

InChI Key

CGNMLOKEMNBUAI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO

Solubility

Soluble in DMSO

Synonyms

adrafinil, adrafinyl, benzhydrylsulfinylacetohydroxamic acid, CRL 40028, CRL-40028, Olmifon

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO

Description

The exact mass of the compound Adrafinil is 289.0773 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sleep Disorders:

Some studies have investigated Adrafinil's effectiveness in treating narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and sudden sleep attacks. A 1990 double-blind, placebo-controlled trial involving 24 narcolepsy patients found that Adrafinil significantly improved sleepiness and wakefulness compared to placebo []. However, further research is needed to confirm these findings and establish optimal dosages.

Cognitive Enhancement:

A limited number of studies have explored the potential cognitive-enhancing effects of Adrafinil in healthy individuals. A 2001 study involving 60 healthy volunteers showed that Adrafinil improved performance on a computerized vigilance task compared to placebo []. However, the long-term effects of Adrafinil on cognitive function remain unknown.

Shift Work and Jet Lag:

Adrafinil's wakefulness-promoting effects might be beneficial for individuals experiencing sleep disturbances due to shift work or jet lag. However, research in this area is scarce. A small 2002 study involving 12 healthy volunteers suggested that Adrafinil could help regulate sleep-wake cycles after jet lag []. More research is needed to confirm these findings and determine the optimal use of Adrafinil in this context.

Adrafinil, known by the brand name Olmifon, is a wakefulness-promoting agent that was primarily used to enhance alertness and attention, particularly in elderly patients. It is classified as a prodrug, meaning it is metabolized in the body to produce its active form, modafinil. Adrafinil's effects typically manifest within 45 to 60 minutes after oral ingestion on an empty stomach, with a bioavailability of approximately 80% and a metabolic half-life of about 1 hour, while its active metabolite modafinil has a longer half-life of 12 to 15 hours .

The exact mechanism of action of adrafinil is not fully understood. However, its effects are believed to be mediated through its conversion to modafinil []. Modafinil's mechanism of action likely involves modulating dopamine and norepinephrine neurotransmitter systems in the brain, promoting wakefulness and alertness.

Due to its withdrawal from the market, comprehensive safety data on adrafinil is limited. However, potential hazards include []:

  • Similar to modafinil: Adrafinil's conversion to modafinil suggests potential for similar side effects, including headache, nausea, anxiety, and insomnia.
  • Liver Belastung: The breakdown of adrafinil in the liver could potentially strain liver function, particularly in individuals with pre-existing liver conditions.
  • Limited Regulation: The unregulated nature of adrafinil means the quality and purity of available sources may vary, increasing potential risks.
Involving starting materials such as diphenylmethanesulfinyl chloride and N-hydroxyacetamide. The synthesis typically involves:

  • Formation of the sulfinyl group: This can be achieved through nucleophilic substitution reactions.
  • Coupling with N-hydroxyacetamide: The sulfinyl compound is then reacted with N-hydroxyacetamide under controlled conditions to yield adrafinil.

The detailed synthetic pathway may vary based on specific laboratory conditions and desired purity levels .

The pharmacological action of adrafinil is largely attributed to its conversion to modafinil, which acts primarily as a dopamine reuptake inhibitor. Modafinil's mechanism of action is distinct from traditional stimulants; it does not significantly increase monoamine release but instead reduces dopamine reuptake at the dopamine transporter. Additionally, it may influence glutamate and gamma-aminobutyric acid transmission, serotonin release, and orexin neurotransmission . Adrafinil has been noted for its mild stimulant effects and is often used off-label for cognitive enhancement or as a nootropic agent .

Adrafinil has been used primarily in clinical settings to treat excessive sleepiness associated with conditions like narcolepsy and sleep apnea. Although it was withdrawn from the market in France in 2011 due to concerns about its risk-benefit ratio, it remains available as a dietary supplement in some regions. Users often seek adrafinil for its cognitive-enhancing properties, including improved focus, motivation, and mood elevation .

Adrafinil exhibits significant interactions with other central nervous system stimulants, particularly modafinil. Co-administration can amplify both the therapeutic effects and side effects of these substances. Other stimulant medications may also interact with adrafinil, increasing risks such as jitteriness or elevated heart rates . Research indicates that adrafinil does not bind significantly to adrenergic receptors, suggesting alternative pathways for its wakefulness-promoting effects .

Adrafinil shares structural and functional similarities with several compounds that promote wakefulness or cognitive enhancement. Notable similar compounds include:

  • Modafinil: The primary active metabolite of adrafinil; more potent and with fewer side effects.
  • Armodafinil: An enantiomer of modafinil that offers similar benefits but with a slightly different pharmacokinetic profile.
  • CRL-40,940: A compound related to modafinil that has shown similar wakefulness-promoting properties.
  • CRL-40,941: Another analog that has been studied for its cognitive-enhancing effects.
  • Fluorenol: A compound that has been explored for its potential stimulant effects.
CompoundStructure SimilarityUnique Features
ModafinilHighMore potent; FDA-approved for sleep disorders
ArmodafinilModerateLonger half-life; improved pharmacokinetics
CRL-40,940HighSimilar wakefulness effects; less studied
CRL-40,941ModeratePotential cognitive enhancer; ongoing research
FluorenolLowDifferent mechanism; less focus on wakefulness

Adrafinil's unique position lies in its prodrug status and gradual onset of action compared to its more potent analogs like modafinil .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

289.07726451 g/mol

Monoisotopic Mass

289.07726451 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BI81Z4542G

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to relieve excessive sleepiness and inattention in elderly patients.

MeSH Pharmacological Classification

Adrenergic alpha-Agonists

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX17 - Adrafinil

Pictograms

Irritant

Irritant

Other CAS

63547-13-7

Wikipedia

Adrafinil

Dates

Modify: 2023-08-15
1: Dowling G, Kavanagh PV, Talbot B, O'Brien J, Hessman G, McLaughlin G, Twamley B, Brandt SD. Outsmarted by nootropics? An investigation into the thermal degradation of modafinil, modafinic acid, adrafinil, CRL-40,940 and CRL-40,941 in the GC injector: formation of 1,1,2,2-tetraphenylethane and its tetra fluoro analog. Drug Test Anal. 2017 Mar;9(3):518-528. doi: 10.1002/dta.2142. Epub 2016 Dec 29. PubMed PMID: 27928893.
2: Caglayan MG, Sheykhi S, Mosca L, Anzenbacher P. Fluorescent zinc and copper complexes for detection of adrafinil in paper-based microfluidic devices. Chem Commun (Camb). 2016 Jul 7;52(53):8279-82. doi: 10.1039/c6cc03640f. Epub 2016 Jun 13. PubMed PMID: 27293080.
3: Killian LM, Docherty JR. Cardiovascular stimulant actions of bupropion in comparison to cocaine in the rat. Eur J Pharmacol. 2014 Jul 15;735:32-7. doi: 10.1016/j.ejphar.2014.03.059. Epub 2014 Apr 19. PubMed PMID: 24755144.
4: Amar J, Lieber A, Montastruc F, Bagheri H, Pathak A, Montastruc JL. Arterial hypertension and resistance to antihypertensive treatment: a new adverse drug reaction with modafinil. Therapie. 2013 Jan-Feb;68(1):53-4. doi: 10.2515/therapie/2013007. Epub 2013 Mar 14. PubMed PMID: 23484662.
5: Deventer K, Roels K, Delbeke FT, Van Eenoo P. Prevalence of legal and illegal stimulating agents in sports. Anal Bioanal Chem. 2011 Aug;401(2):421-32. doi: 10.1007/s00216-011-4863-0. Epub 2011 Apr 9. Review. PubMed PMID: 21479548.
6: Rao RN, Maurya PK, Shinde DD. Development of a validated LC method for enantiomeric separation and determination of adrafinil and its related substances on a Chiralcel OJ-H column connected to PDA and polarimetric detectors in series. Biomed Chromatogr. 2010 Nov;24(11):1228-33. doi: 10.1002/bmc.1432. PubMed PMID: 20954215.
7: Dubey S, Ahi S, Reddy IM, Kaur T, Beotra A, Jain S. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization. Indian J Pharmacol. 2009 Dec;41(6):278-83. doi: 10.4103/0253-7613.59928. PubMed PMID: 20407560; PubMed Central PMCID: PMC2846503.
8: Rao RN, Shinde DD, Ramesh V, Srinivas R. LC-MS of novel narcoepileptics and related substances. J Sep Sci. 2009 May;32(9):1312-22. doi: 10.1002/jssc.200800647. PubMed PMID: 19399862.
9: Lu J, Wang X, Yang S, Liu X, Qin Y, Shen L, Wu Y, Xu Y, Wu M, Ouyang G. Doping control analysis for adrafinil and its major metabolites in human urine. Rapid Commun Mass Spectrom. 2009 Jun;23(11):1592-600. doi: 10.1002/rcm.4044. PubMed PMID: 19399790.
10: Rao RN, Shinde DD. Enantioselective separation and determination of adrafinil and modafinil on Chiralcel OJ-H column in rat serum and urine using solid-phase extraction followed by HPLC. Biomed Chromatogr. 2009 Aug;23(8):811-6. doi: 10.1002/bmc.1190. PubMed PMID: 19353685.
11: Rao RN, Shinde DD, Talluri MV, Agawane SB. LC-ESI-MS determination and pharmacokinetics of adrafinil in rats. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Sep 15;873(1):119-23. doi: 10.1016/j.jchromb.2008.07.025. Epub 2008 Jul 29. PubMed PMID: 18723408.
12: Lagarde D. [Pharmacological approach to desychronization of the sleep-wakefulness cycle in the military and sport environment]. Ann Pharm Fr. 2007 Jul;65(4):258-64. Review. French. PubMed PMID: 17652994.
13: Massé F, Hascoët M, Dailly E, Bourin M. Effect of noradrenergic system on the anxiolytic-like effect of DOI (5-HT2A/2C agonists) in the four-plate test. Psychopharmacology (Berl). 2006 Jan;183(4):471-81. Epub 2005 Nov 24. PubMed PMID: 16307296.
14: Studzinski CM, Araujo JA, Milgram NW. The canine model of human cognitive aging and dementia: pharmacological validity of the model for assessment of human cognitive-enhancing drugs. Prog Neuropsychopharmacol Biol Psychiatry. 2005 Mar;29(3):489-98. Review. PubMed PMID: 15795058.
15: Thobois S, Xie J, Mollion H, Benatru I, Broussolle E. Adrafinil-induced orofacial dyskinesia. Mov Disord. 2004 Aug;19(8):965-6. PubMed PMID: 15300665.
16: Siwak CT, Tapp PD, Milgram NW. Adrafinil disrupts performance on a delayed nonmatching-to-position task in aged beagle dogs. Pharmacol Biochem Behav. 2003 Aug;76(1):161-8. PubMed PMID: 13679229.
17: Lechin F, van der Dijs B, Pardey-Maldonado B, John E, Jimenez V, Orozco B, Baez S, Lechin ME. Enhancement of noradrenergic neural transmission: an effective therapy of myasthenia gravis: a report on 52 consecutive patients. J Med. 2000;31(5-6):333-61. PubMed PMID: 11508327.
18: Siwak CT, Callahan H, Milgram NW. Adrafinil: effects on behavior and cognition in aged canines. Prog Neuropsychopharmacol Biol Psychiatry. 2000 Jul;24(5):709-26. PubMed PMID: 11191710.
19: Siwak CT, Gruet P, Woehrlé F, Muggenburg BA, Murphey HL, Milgram NW. Comparison of the effects of adrafinil, propentofylline, and nicergoline on behavior in aged dogs. Am J Vet Res. 2000 Nov;61(11):1410-4. PubMed PMID: 11108188.
20: Milgram NW, Siwak CT, Gruet P, Atkinson P, Woehrlé F, Callahan H. Oral administration of adrafinil improves discrimination learning in aged beagle dogs. Pharmacol Biochem Behav. 2000 Jun;66(2):301-5. PubMed PMID: 10880682.

Explore Compound Types